Methyl 2-oxo-5,6-dihydropyridine-1(2H)-carboxylate
Overview
Description
Methyl 2-oxo-5,6-dihydropyridine-1(2H)-carboxylate is an organic compound belonging to the class of pyridines. This compound is characterized by a pyridine ring that is partially hydrogenated and contains a keto group at the second position and a carboxylate ester group at the first position. It is of interest in various fields of chemistry due to its unique structure and reactivity.
Scientific Research Applications
Methyl 2-oxo-5,6-dihydropyridine-1(2H)-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-oxo-5,6-dihydropyridine-1(2H)-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with ammonia or an amine, followed by esterification with methanol. The reaction conditions often require a solvent such as ethanol and a catalyst like p-toluenesulfonic acid to facilitate the cyclization and esterification processes.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for large-scale synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically resulting in the formation of pyridine derivatives with additional oxygen-containing functional groups.
Reduction: This compound can be reduced to form dihydropyridine derivatives, which may have different reactivity and applications.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine carboxylic acids, while reduction may produce dihydropyridine esters.
Mechanism of Action
The mechanism of action of Methyl 2-oxo-5,6-dihydropyridine-1(2H)-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The keto and ester groups play a crucial role in binding to these targets, influencing the compound’s reactivity and biological activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor function, leading to various physiological effects.
Comparison with Similar Compounds
Methyl 2-oxo-5,6-dihydropyridine-1(2H)-carboxylate can be compared with other similar compounds, such as:
Methyl 2-oxo-1,2-dihydropyridine-3-carboxylate: This compound has a similar structure but differs in the position of the keto and ester groups.
Ethyl 2-oxo-5,6-dihydropyridine-1(2H)-carboxylate: This compound has an ethyl ester group instead of a methyl ester group, affecting its reactivity and applications.
Methyl 2-oxo-4,5-dihydropyridine-1(2H)-carboxylate: This compound has a different hydrogenation pattern on the pyridine ring, leading to variations in its chemical properties.
Properties
IUPAC Name |
methyl 6-oxo-2,3-dihydropyridine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c1-11-7(10)8-5-3-2-4-6(8)9/h2,4H,3,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWJPPEHDPNCACR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC=CC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.